

physical appearance and form of (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Nonyloxy)phenyl)boronic acid

Cat. No.: B1307604

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of (4-(Nonyloxy)phenyl)boronic Acid

Introduction

(4-(Nonyloxy)phenyl)boronic acid, a member of the versatile arylboronic acid family, is an organoboron compound distinguished by a nonyloxy ether functional group at the para position of the phenyl ring. This structural feature imparts specific solubility and reactivity characteristics, making it a valuable building block in organic synthesis and materials science. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a stable, easy-to-handle source for introducing the 4-(nonyloxy)phenyl moiety. This guide provides a detailed examination of its physical and chemical properties, handling protocols, and mechanistic role in key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Characteristics

The physical form and properties of (4-(Nonyloxy)phenyl)boronic acid are fundamental to its handling, storage, and application in synthetic chemistry.

Physical Appearance and Form

(4-(Nonyloxy)phenyl)boronic acid is typically supplied as a white to off-white solid at standard temperature and pressure.^{[1][2]} Depending on the method of purification and

crystallization, it can range from a fine powder to a microcrystalline solid. Like many phenylboronic acids, it has a tendency to undergo reversible dehydration, particularly upon heating or exposure to air, to form a cyclic trimeric anhydride known as a boroxine. This transformation can affect the material's physical properties and reactivity, underscoring the importance of proper storage.

Structural and Molecular Data

The key identifiers and molecular properties of this compound are summarized below.

Property	Value	Source
IUPAC Name	(4-(Nonyloxy)phenyl)boronic acid	[3]
Synonyms	4-(n-Nonyloxy)phenylboronic acid, 4-(n-Nonyloxy)benzeneboronic acid	[3]
CAS Number	173392-87-5	[1] [2] [3]
Molecular Formula	C ₁₅ H ₂₅ BO ₃	[2] [3]
Molecular Weight	264.17 g/mol	[2]
Predicted Boiling Point	408.4 ± 47.0 °C	[1]
Predicted Density	1.01 ± 0.1 g/cm ³	[1]
Predicted pKa	8.72 ± 0.16	[1]

Solubility Profile

The solubility of arylboronic acids is highly dependent on their substituents. Unsubstituted phenylboronic acid has a low but measurable solubility in water (approx. 1-2 g/100 mL at 20°C).[\[4\]](#)[\[5\]](#) The presence of the long C₉H₁₉O- (nonyloxy) alkyl chain in **(4-(Nonyloxy)phenyl)boronic acid** significantly increases its lipophilicity. Consequently, its solubility in aqueous media is expected to be very low.

Conversely, it exhibits good solubility in common polar aprotic organic solvents. For practical laboratory applications, solvents such as:

- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Ethanol
- Ethers (e.g., Diethyl ether, Tetrahydrofuran)

are effective for creating solutions for reactions and analysis.[\[6\]](#)[\[7\]](#) The choice of solvent is critical for reaction efficiency, particularly in cross-coupling reactions where solvent polarity can influence the catalytic cycle.[\[7\]](#)

Stability and Storage

Proper storage is critical for maintaining the integrity of **(4-(Nonyloxy)phenyl)boronic acid**. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced dehydration to the boroxine form.[\[2\]](#) Recommended storage temperatures are typically refrigerated (2-8°C) or in a freezer (below -20°C) for long-term stability.[\[1\]](#)[\[2\]](#)

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **(4-(Nonyloxy)phenyl)boronic acid** relies on standard spectroscopic techniques.

- ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a definitive technique for characterizing boronic acids. A single resonance peak is expected, characteristic of a trigonal planar, sp²-hybridized boron atom.[\[8\]](#) The chemical shift provides insight into the electronic environment of the boron center.
- ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons of the nonyloxy chain. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The nonyloxy group will produce a triplet for the terminal methyl

group, a triplet for the methylene group adjacent to the ether oxygen, and a series of multiplets for the central methylene groups.

- ^{13}C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing signals for the aromatic carbons (including the ipso-carbon attached to the boron, which may be broad or difficult to detect) and the distinct carbons of the nonyloxy side chain.[9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, including a broad O-H stretch for the boronic acid hydroxyl groups, C-H stretches for the aromatic and aliphatic components, C=C stretching for the aromatic ring, and a strong C-O-C stretch for the ether linkage.

Experimental Protocol: Safe Handling and Solution Preparation

Adherence to a standardized protocol is essential for safety and experimental reproducibility.

Safety and Handling:

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation.
- Hazard Statements: This compound is associated with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]

Step-by-Step Protocol for Preparing a 0.5 M Solution in DMF:

- Preparation: Ensure all glassware is dry to minimize water content.
- Weighing: In a chemical fume hood, accurately weigh 132.1 mg (0.5 mmol) of **(4-(Nonyloxy)phenyl)boronic acid** into a clean, dry vial.

- Solvent Addition: Add approximately 0.8 mL of anhydrous DMF to the vial using a syringe or pipette.
- Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be applied to facilitate dissolution.
- Final Volume: Once dissolved, carefully add more DMF to bring the total volume to exactly 1.0 mL.
- Storage: If not for immediate use, cap the vial tightly, seal with paraffin film, and store under an inert atmosphere at the recommended temperature (2-8°C).

Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **(4-(Nonyloxy)phenyl)boronic acid** is the synthesis of biaryl compounds via the Suzuki-Miyaura reaction. The boronic acid serves as the organoboron nucleophile that transfers its organic group to the palladium catalyst.

Mechanistic Role: The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers the 4-(nonyloxy)phenyl group to the palladium center, displacing the halide. The electron-donating nature of the nonyloxy group can enhance the nucleophilicity of the phenyl ring, facilitating this step.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

The workflow and core mechanism are visualized in the diagram below.

- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Neopentyloxysulfonyl)phenylboronic Acid | CAS 957060-74-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical appearance and form of (4-(Nonyloxy)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1307604#physical-appearance-and-form-of-4-nonyloxy-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com